molecular formula C17H11F3N4OS B4148426 4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one

4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one

Cat. No.: B4148426
M. Wt: 376.4 g/mol
InChI Key: XSYQSELLCADYAQ-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-ylamino)-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a trifluoromethyl group, a benzothiazole moiety, and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone, followed by cyclization and introduction of the trifluoromethyl group under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield imidazolone oxides, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for developing new drugs .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one involves its interaction with specific molecular targets. The benzothiazole moiety can bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one stands out due to its unique combination of the benzothiazole moiety and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4OS/c18-17(19,20)16(24-15-21-11-8-4-5-9-12(11)26-15)14(25)22-13(23-16)10-6-2-1-3-7-10/h1-9H,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYQSELLCADYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one
Reactant of Route 2
4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one
Reactant of Route 3
4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one
Reactant of Route 4
4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one
Reactant of Route 5
4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one
Reactant of Route 6
4-(1,3-benzothiazol-2-ylamino)-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one

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